Product packaging for Benzyl b-D-xylopyranoside(Cat. No.:CAS No. 10548-61-5)

Benzyl b-D-xylopyranoside

Cat. No.: B079275
CAS No.: 10548-61-5
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-WRWGMCAJSA-N
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Description

Significance in Glycoscience and Glycobiology Research

Glycoscience and glycobiology are fields dedicated to understanding the structure and function of carbohydrates (glycans) in biological systems. chemicalbook.com Benzyl (B1604629) β-D-xylopyranoside plays a crucial role in this research, primarily as an initiator of glycosaminoglycan (GAG) biosynthesis. rsc.orgdiva-portal.org

GAGs are long, linear polysaccharides involved in numerous biological processes, and their synthesis in cells begins with the attachment of a xylose molecule to a core protein. rsc.org Research has shown that exogenously added β-D-xylopyranosides with hydrophobic aglycons, such as Benzyl β-D-xylopyranoside, can permeate cell membranes and act as artificial primers for GAG synthesis. rsc.orgrsc.orgresearchgate.net These compounds compete with the natural protein core, initiating the production of GAG chains that are not attached to a protein and are typically secreted from the cell. researchgate.net This process allows researchers to study GAG biosynthesis in a controlled manner, providing a simplified model system to investigate the enzymes and mechanisms involved. rsc.org

Furthermore, Benzyl β-D-xylopyranoside and its derivatives serve as valuable substrates for key enzymes in the GAG pathway, such as β-1,4-galactosyltransferase 7 (β4GalT7), the enzyme that adds the second sugar in the GAG linker region. rsc.orgresearchgate.net By using these xylosides in enzymatic assays, scientists can probe the structural requirements of these enzymes and explore how different modifications to the xylose ring affect GAG elongation. cymitquimica.comrsc.org This makes it an essential tool for investigating carbohydrate-protein interactions and cellular signaling pathways. cymitquimica.com

Role as a Fundamental Glycoside in Carbohydrate Chemistry

In the field of synthetic carbohydrate chemistry, Benzyl β-D-xylopyranoside is a versatile building block for constructing more complex oligosaccharides and glycoconjugates. cymitquimica.comcymitquimica.com The hydroxyl groups on the xylose ring can be selectively protected or modified, allowing chemists to use the molecule as a glycosyl acceptor in glycosylation reactions. This strategic manipulation enables the synthesis of specific glycosidic linkages found in biologically important molecules. mdpi.com

The benzyl group at the anomeric position is particularly useful as it serves two main purposes. Firstly, it enhances the compound's hydrophobic properties, which can be advantageous in certain reaction conditions. cymitquimica.com Secondly, it acts as a stable protecting group that can be removed under specific conditions (e.g., through hydrogenolysis) at a later stage of a multi-step synthesis. This stability and selective reactivity make it an ideal starting material or intermediate. For example, derivatives of Benzyl β-D-xylopyranoside have been used in the synthesis of disaccharides and other complex structures. mdpi.com Its role as a foundational scaffold allows for the creation of a wide array of carbohydrate-based molecules for further study. beilstein-journals.org

Table 2: Summary of Research Applications

Research AreaApplication of Benzyl β-D-Xylopyranoside
Glycobiology Acts as an artificial primer to initiate glycosaminoglycan (GAG) biosynthesis. rsc.orgresearchgate.net
Enzymology Serves as a substrate for enzymes like galactosyltransferases to study GAG elongation. cymitquimica.comrsc.org
Synthetic Chemistry Functions as a versatile building block and glycosyl acceptor for synthesizing complex carbohydrates. cymitquimica.commdpi.com
Biochemical Research Used as a tool to study carbohydrate-protein interactions and cell signaling. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O5 B079275 Benzyl b-D-xylopyranoside CAS No. 10548-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGMDBJXWCFLRQ-WRWGMCAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909558
Record name Benzyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10548-61-5
Record name Benzyl-beta-D-xyloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies of Benzyl β D Xylopyranoside

Chemical Synthesis Pathways and Strategies

The chemical synthesis of Benzyl (B1604629) β-D-xylopyranoside is a multi-step process that hinges on the controlled formation of a glycosidic bond between benzyl alcohol and a protected xylose derivative. The primary challenges in this approach are achieving high stereoselectivity for the β-anomer and ensuring that the glycosylation occurs at the correct position on the xylose sugar.

Glycosylation Reactions and Stereoselectivity

The cornerstone of chemical synthesis for glycosides is the glycosylation reaction. The Koenigs-Knorr reaction, a long-established and reliable method, is frequently employed. wikipedia.org This reaction typically involves the use of a glycosyl halide, such as acetobromoxylose, which is a D-xylose molecule where the hydroxyl groups are protected with acetyl groups and the anomeric carbon is bonded to a bromine atom. This glycosyl halide is then reacted with benzyl alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or mercuric cyanide. wikipedia.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of this synthesis. To obtain the β-D-xylopyranoside, chemists leverage a phenomenon known as "neighboring group participation." When an acetyl or benzoyl protecting group is present at the C-2 position of the xylose donor, it can assist in the reaction mechanism. wikipedia.org The C-2 protecting group attacks the anomeric center to form a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by benzyl alcohol then proceeds from the side opposite to the bulky ring structure, resulting in the formation of the 1,2-trans product, which in the case of D-xylose, is the desired β-anomer. wikipedia.orgfrontiersin.orgnih.gov The choice of protecting groups, solvents, and promoters all play a role in influencing the stereochemical outcome of the glycosylation reaction. frontiersin.orgnih.gov

Role of Protecting Groups in Synthesis

Protecting groups are indispensable tools in carbohydrate chemistry, serving to temporarily mask reactive hydroxyl groups to prevent unwanted side reactions. jocpr.com In the synthesis of Benzyl β-D-xylopyranoside, a strategic application of protecting groups is essential for a successful outcome.

Commonly used protecting groups for the hydroxyls of xylose include acetyl, benzoyl, and benzyl ethers. jocpr.comwiley-vch.de As mentioned, acetyl and benzoyl groups at the C-2 position are crucial for directing the stereochemistry towards the β-anomer through neighboring group participation. wikipedia.org Benzyl ethers are often used as "permanent" protecting groups for the other hydroxyl positions (C-3 and C-4) because they are stable under a wide range of reaction conditions but can be removed later in the synthesis, typically through catalytic hydrogenation. wiley-vch.denih.gov

A multi-step protection and deprotection sequence is often necessary. For instance, a common strategy involves the per-acetylation of D-xylose, followed by bromination at the anomeric center to create the glycosyl donor. After the glycosylation reaction with benzyl alcohol, the acetyl groups are removed (deacetylation) under basic conditions to yield the final Benzyl β-D-xylopyranoside. The choice and sequence of applying and removing these protecting groups allow for regioselective control, ensuring the glycosidic bond forms only at the anomeric position. nih.gov

Table 1: Common Protecting Groups in Benzyl β-D-xylopyranoside Synthesis

Protecting Group Typical Use Removal Conditions Key Function
Acetyl (Ac) Protection of C-2, C-3, C-4 hydroxyls Basic hydrolysis (e.g., NaOMe in MeOH) C-2 acetyl provides neighboring group participation for β-selectivity
Benzoyl (Bz) Protection of C-2, C-3, C-4 hydroxyls Basic hydrolysis C-2 benzoyl provides neighboring group participation for β-selectivity
Benzyl (Bn) "Permanent" protection of C-3, C-4 hydroxyls Catalytic hydrogenation (e.g., H₂, Pd/C) Stable to acidic and basic conditions used for other steps

Enzymatic Synthesis and Biocatalysis

As an alternative to the often harsh and multi-step chemical synthesis, enzymatic methods offer a greener and highly selective approach to producing Benzyl β-D-xylopyranoside. These biocatalytic processes leverage the inherent specificity of enzymes to form the glycosidic bond, often in aqueous solutions and under mild conditions.

Xylanase-Mediated Transglycosylation

Xylanases, enzymes that naturally break down xylan (B1165943) (a major component of hemicellulose), can be repurposed for synthesis through a process called transglycosylation. In this reaction, the xylanase cleaves a xylose unit from a donor substrate (like xylan or xylo-oligosaccharides) and, instead of transferring it to water (hydrolysis), it transfers it to an acceptor molecule, in this case, benzyl alcohol. researchgate.net

This method is particularly attractive as it can use inexpensive and renewable biomass-derived materials like wheat bran or commercially available xylans as the source of xylose. researchgate.netfrontiersin.org Research has demonstrated the successful synthesis of benzyl xylosides and xylobiosides through xylanase-catalyzed transglycosylation, highlighting the potential of this enzymatic approach for creating these valuable compounds. researchgate.net

Specificity of Glycosyltransferases and Glycosidases

Glycosidases, a broad class of enzymes that includes xylanases and β-xylosidases, are key players in enzymatic synthesis. researchgate.net These enzymes typically operate via a double displacement mechanism which allows them to be used for transglycosylation reactions. mdpi.com The specificity of the enzyme is paramount; for the synthesis of Benzyl β-D-xylopyranoside, a β-xylosidase is required to ensure the formation of the correct anomeric configuration. The enzyme's active site recognizes the xylose donor and the benzyl alcohol acceptor, facilitating the formation of the β-glycosidic bond.

Glycosyltransferases are another class of enzymes that are nature's primary tools for building complex carbohydrates. nih.gov These enzymes transfer a sugar moiety from an activated nucleotide sugar donor (like UDP-xylose) to an acceptor molecule. While highly specific, the use of glycosyltransferases can be limited by the cost and availability of the nucleotide sugar donors. However, their high degree of regio- and stereoselectivity makes them powerful catalysts for glycoside synthesis. nih.gov Chemoenzymatic approaches can combine the strengths of both chemical and enzymatic methods, for example, by first creating a core structure like benzyl β-D-glucopyranoside with a β-glucosidase, and then using specific glycosyltransferases to further elaborate the carbohydrate chain. nih.gov

Optimization of Enzymatic Reaction Conditions

To maximize the yield and efficiency of the enzymatic synthesis of Benzyl β-D-xylopyranoside, it is crucial to optimize the reaction conditions. Several parameters can significantly influence the outcome of the transglycosylation reaction, shifting the balance from hydrolysis to synthesis.

Key factors include the concentrations of the donor and acceptor substrates, the enzyme loading, pH, temperature, and reaction time. A high concentration of the acceptor (benzyl alcohol) is often used to favor the transglycosylation reaction over hydrolysis. bg.ac.rs However, high concentrations of organic solvents or alcohols can also lead to enzyme inhibition or denaturation. Therefore, a careful balance must be struck. Statistical experimental designs, such as Response Surface Methodology (RSM), are often employed to systematically investigate the effects of these variables and their interactions to identify the optimal conditions for maximizing the product yield. cftri.res.in

Table 2: Representative Parameters for Optimization of Enzymatic Xyloside Synthesis

Parameter Typical Range Explored Rationale
Temperature (°C) 30 - 70 Balance enzyme activity and stability.
pH 4.0 - 7.0 Maintain the optimal ionization state of the enzyme's active site residues.
Enzyme Concentration (U/mL) 10 - 100 Higher concentration can increase reaction rate but also cost.
Substrate Molar Ratio (Acceptor:Donor) 1:1 to 10:1 High acceptor concentration favors transglycosylation over hydrolysis.

Table of Compounds

Compound Name
Benzyl β-D-xylopyranoside
D-xylose
Benzyl alcohol
Acetobromoxylose
UDP-xylose
Benzyl β-D-glucopyranoside
Xylan
Xylo-oligosaccharides
Benzyl xylosides
Benzyl xylobiosides
Pentyl β-D-xylosides

Synthesis of Benzyl β-D-Xylopyranoside Analogues and Derivatives

The synthesis of analogues and derivatives of Benzyl β-D-xylopyranoside is a key area of research, driven by the need for molecules with tailored biological and chemical properties. rsc.org These synthetic strategies allow for precise modifications at the glycosidic linkage, the sugar moiety, and the aglycone part of the molecule.

Modification of the Glycosidic Linkage

While Benzyl β-D-xylopyranoside is defined by its O-glycosidic bond between benzyl alcohol and xylose, further glycosylation can lead to more complex structures such as disaccharides. This effectively modifies the initial glycosidic structure by extending it.

A notable example involves the synthesis of fully substituted (1→2)-linked xylobioses. chemicalpapers.com In this process, a derivative of Benzyl β-D-xylopyranoside is used as a glycosyl acceptor. Specifically, benzyl 3,4-di-O-benzyl-β-D-xylopyranoside was treated with 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide to yield a disaccharide. chemicalpapers.com This reaction creates a new β-glycosidic linkage at the C2 position of the original xylopyranoside. After the removal of protecting groups, the final products, 2-O-α- and β-D-xylopyranosyl-D-xylose, were obtained. chemicalpapers.com The reaction yielded a combined 87% of the α and β anomers of the fully substituted xylobioses, with a ratio favoring the β-anomer (α:β = 1:6.4). chemicalpapers.com

Table 1: Synthesis of a (1→2)-linked Xylobioside Derivative

Glycosyl Acceptor Glycosyl Donor Product (Fully Substituted) Combined Yield Anomer Ratio (α:β)

Data sourced from Kováč and Petráková. chemicalpapers.com

Structural Modifications of the Xylopyranoside Moiety

Modifying the core xylopyranoside ring of Benzyl β-D-xylopyranoside allows for the introduction of new functional groups, which can significantly alter the molecule's properties. These modifications often start from a precursor that is later converted to the target xylopyranoside derivative.

One synthetic route involves the use of benzyl 2,3-anhydro-β-L-ribopyranoside, an epoxide. mdpi.com The facile and predictable ring-opening of this epoxide with various nucleophiles is a key strategy. For instance, reacting benzyl 2,3-anhydro-β-L-ribopyranoside with 3,4,5-trimethoxybenzylamine (B102388) in refluxing ethanol (B145695) resulted in the synthesis of benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside in a 72.5% yield. mdpi.com This reaction introduces a bulky, bioactive moiety at the 3-position of the sugar ring. mdpi.com

Another common modification is the protection of the hydroxyl groups on the xylose ring, often as a step towards further functionalization. Benzylation is a common protection strategy. Benzyl 2,3-anhydro-β-D-ribopyranoside can be benzylated with benzyl bromide and sodium hydride (NaH). chemicalpapers.com Subsequent treatment with a benzyl alcoholate anion in benzyl alcohol opens the epoxide ring to yield benzyl 3,4-di-O-benzyl-β-D-xylopyranoside. chemicalpapers.com

Table 2: Examples of Xylopyranoside Moiety Modifications

Starting Material Reagent(s) Product Yield
Benzyl 2,3-anhydro-β-L-ribopyranoside 3,4,5-trimethoxybenzylamine, Ethanol Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside 72.5%

Data sourced from Kumar et al. mdpi.com and Kováč & Petráková. chemicalpapers.com

Introduction of Diverse Aglycone Moieties

The aglycone portion of the molecule can be varied to create a wide range of xylopyranosides with different characteristics. While the focus compound features a benzyl group, synthetic methods allow for the introduction of many other aglycones, including those with aliphatic chains, aromatic systems, and charged groups. rsc.orgmdpi.com

The synthesis of these derivatives often begins with a per-O-acetylated D-xylose, such as 1,2,3,4-tetra-O-acetyl-D-xylopyranose. mdpi.com This activated sugar can then be reacted with various alcohols in the presence of a Lewis acid catalyst like BF₃·Et₂O. For example, glycosylation with 2-bromoethanol (B42945) produces 2-bromoethyl 2,3,4-tri-O-acetyl-β-D-xylopyranoside. mdpi.com This intermediate serves as a scaffold for introducing further diversity.

Subsequent reaction of the bromo-functionalized aglycone with different tertiary amines (a quaternization reaction) leads to the formation of xylopyranosides bearing a quaternary ammonium (B1175870) salt as the aglycone. mdpi.com This method has been used to synthesize a series of N-[2-(2′,3′,4′-tri-O-acetyl-β-D-xylopyranosyloxy)ethyl]ammonium bromides with varying alkyl chains on the nitrogen atom. The yields for these quaternization reactions are generally around 70%. mdpi.com Other research has focused on synthesizing d-xylopyranosides with aglycones containing repeating oxyethyl fragments, which can influence properties like water solubility and surface activity. mdpi.com

Table 3: Synthesis of Xylopyranosides with Quaternary Ammonium Aglycones

Intermediate Reagent (Tertiary Amine) Product Class Yield

Data sourced from Gwit et al. mdpi.com

Mechanistic Investigations of Benzyl β D Xylopyranoside in Biological Systems

Modulation of Glycosaminoglycan Biosynthesis Pathways

Benzyl (B1604629) β-D-xylopyranoside significantly influences the biosynthesis of GAGs by serving as an exogenous primer. This action disrupts the normal assembly of proteoglycans, which are complex macromolecules consisting of a core protein covalently attached to one or more GAG chains. In the presence of benzyl β-D-xylopyranoside, the synthesis of proteoglycans is inhibited in a dose-dependent manner. rsc.org Instead of GAG chains being assembled on their native core proteins, they are initiated on the freely diffusible benzyl β-D-xylopyranoside molecules. rsc.org This results in the secretion of free GAG chains into the extracellular environment and a corresponding decrease in the production of intact proteoglycans. rsc.org

The initiation of GAG biosynthesis is a critical regulatory step. Normally, this process begins with the enzymatic transfer of D-xylose from UDP-xylose to a specific serine residue within the core protein of a proteoglycan. Benzyl β-D-xylopyranoside, due to its structural similarity to the natural xylosylated serine residue, effectively hijacks this process. It acts as a soluble acceptor for the enzymes involved in GAG chain elongation, a phenomenon known as "priming". nih.gov The hydrophobic benzyl group facilitates its entry into the cellular compartments where GAG synthesis occurs. This priming effect leads to the synthesis of GAG chains that are unattached to a core protein. The concentration of the xyloside has been observed to influence the size of the resulting polysaccharide chains, with higher concentrations leading to the formation of shorter chains. rsc.org

By acting as a competitive substrate, benzyl β-D-xylopyranoside effectively uncouples GAG synthesis from core protein synthesis. researchgate.net This competition with the endogenous xylosylated core proteins leads to a significant reduction in the assembly of complete proteoglycans. nih.gov For instance, in cultured human monocytes, the presence of benzyl β-D-xylopyranoside leads to a dose-dependent inhibition of the secretion of proteoglycans, which are predominantly composed of galactosaminoglycans. rsc.org This interference has been a valuable tool for researchers to study the functional roles of proteoglycans in various biological processes without directly altering the expression of the core proteins themselves.

SubstrateEnzymeKM (mM)
2-Naphthyl β-D-xylopyranosideRecombinant β4GalT70.78
UDP-GalactoseRecombinant β4GalT70.35

This table presents Michaelis-Menten constants (KM) for substrates of β-1,4-galactosyltransferase 7 (β4GalT7), illustrating the enzyme's affinity for xyloside primers and the sugar donor.

Interactions with Enzymatic Systems

The interaction of benzyl β-D-xylopyranoside with the enzymatic machinery of GAG biosynthesis is multifaceted, primarily revolving around its role as a substrate mimic and a competitive inhibitor of proteoglycan assembly.

Glycosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates. Benzyl β-D-xylopyranoside acts as an effective acceptor substrate for the enzymes that initiate and elongate GAG chains, most notably β4GalT7. The benzyl aglycone plays a crucial role in its ability to prime GAG synthesis, and modifications to this hydrophobic moiety can significantly alter the efficiency and the type of GAG chain produced. This indicates that the enzymatic machinery can differentiate between various xyloside structures, suggesting a degree of specificity that extends to the aglycone portion of the acceptor substrate. For example, different aglycones can influence whether chondroitin (B13769445) sulfate (B86663)/dermatan sulfate or heparan sulfate chains are synthesized.

The primary inhibitory action of benzyl β-D-xylopyranoside on proteoglycan synthesis is best described as a mechanism of competitive substrate inhibition. rsc.orgnih.govresearchgate.net It competes with the natural acceptor substrate, the xylosylated core protein, for the active sites of the glycosyltransferases involved in GAG chain elongation. nih.gov By acting as a "decoy" or "false" acceptor, it diverts the enzymatic machinery away from the synthesis of proteoglycans and towards the production of free GAG chains. researchgate.net This is not a classical enzyme inhibition where the compound binds to the enzyme and blocks its catalytic activity on all substrates. Instead, it is a redirection of the enzyme's activity towards an alternative substrate. The inhibitory effect on proteoglycan synthesis is therefore a direct consequence of its efficacy as a primer for GAG chain synthesis.

CompoundEnzyme SystemMechanism of ActionConsequence
Benzyl β-D-xylopyranosideGlycosyltransferases in GAG biosynthesisCompetitive Acceptor SubstrateInhibition of proteoglycan synthesis; stimulation of free GAG chain synthesis

This table summarizes the primary mechanism by which Benzyl β-D-xylopyranoside interacts with the enzymatic systems of glycosaminoglycan (GAG) biosynthesis.

Role in Carbohydrate Metabolism Studies

Benzyl β-D-xylopyranoside serves as a crucial tool in the study of carbohydrate metabolism, specifically in the biosynthesis of glycosaminoglycans (GAGs). GAGs are long, unbranched polysaccharides that are key components of the extracellular matrix and play vital roles in cell signaling and tissue structure. The synthesis of most GAGs is initiated by the attachment of a xylose molecule to a serine residue on a core protein, a process catalyzed by xylosyltransferase.

Benzyl β-D-xylopyranoside acts as an artificial acceptor substrate for the enzyme β1,4-galactosyltransferase I, which is involved in the elongation of the GAG linkage region. By providing an alternative starting point for GAG chain synthesis, benzyl β-D-xylopyranoside effectively uncouples GAG biosynthesis from the synthesis of the core protein. This allows researchers to study the subsequent steps of GAG chain elongation, modification, and regulation independently of core protein expression and xylosylation.

Studies have demonstrated that the introduction of benzyl β-D-xylopyranoside to cell cultures leads to a dose-dependent increase in the synthesis and secretion of free GAG chains into the culture medium. For instance, in cultures of human monocytes, the presence of benzyl β-D-xylopyranoside inhibited the secretion of proteoglycans (GAG chains attached to a core protein) and instead promoted the release of single polysaccharide chains. This effect has been instrumental in elucidating the regulatory mechanisms of GAG-synthesizing enzymes and the factors that influence the length and composition of GAG chains.

Influence on Cellular Signaling Pathways

The influence of benzyl β-D-xylopyranoside on cellular signaling pathways is primarily indirect, stemming from its profound effects on the composition and structure of the extracellular matrix (ECM). The GAGs and proteoglycans synthesized as a result of benzyl β-D-xylopyranoside activity are integral components of the ECM, which is a dynamic environment that actively participates in cell signaling.

Extracellular Matrix-Mediated Signaling

By altering the balance of GAG synthesis, benzyl β-D-xylopyranoside modifies the architecture of the ECM. This, in turn, affects cell-matrix interactions that are critical for signaling. For example, heparan sulfate proteoglycans, a major component of the ECM, are known to bind to a variety of signaling molecules, including growth factors and morphogens. Changes in the amount or structure of heparan sulfate chains, induced by benzyl β-D-xylopyranoside, can therefore modulate the local concentration and activity of these signaling molecules, influencing cellular behavior such as proliferation, differentiation, and migration.

Effects on Receptor-Ligand Interactions

Benzyl β-D-xylopyranoside's impact on GAG synthesis can directly affect receptor-ligand interactions. Many GAGs, particularly heparan sulfate, function as co-receptors for various signaling pathways. They can facilitate the binding of ligands, such as fibroblast growth factors (FGFs) and transforming growth factor-beta (TGF-β), to their high-affinity receptors on the cell surface. By initiating the synthesis of an excess of free GAG chains, benzyl β-D-xylopyranoside can lead to a competition for these ligands, potentially inhibiting their binding to their signaling receptors and thereby modulating downstream cellular responses. Conversely, the soluble GAGs may also present ligands to their receptors more efficiently in some contexts.

Investigation of Specific Signal Transduction Cascades

The ability of benzyl β-D-xylopyranoside to perturb the GAG composition of the ECM makes it a valuable tool for investigating the role of proteoglycans in specific signal transduction cascades. While direct modulation of signaling pathways by the compound itself is not its primary mechanism, its downstream effects on the ECM have implications for several key pathways:

TGF-β Signaling: Heparan sulfate proteoglycans are known to modulate the activity of TGF-β. By altering heparan sulfate synthesis, benzyl β-D-xylopyranoside can be used to probe the role of the ECM in regulating TGF-β signaling, which is crucial in development, fibrosis, and cancer.

FGF Signaling: The interaction between FGFs and their receptors is critically dependent on heparan sulfate. Benzyl β-D-xylopyranoside-induced changes in heparan sulfate can therefore be used to study the impact of the ECM on FGF-mediated processes like angiogenesis and cell proliferation.

Wnt Signaling: Emerging evidence suggests that proteoglycans in the ECM can influence the Wnt signaling pathway, which is fundamental in embryonic development and tissue homeostasis. Benzyl β-D-xylopyranoside can be employed to dissect the contribution of specific GAGs to the regulation of Wnt ligand availability and receptor interaction. nih.govwikipedia.orgnih.govtaylorandfrancis.comcellsignal.com

Investigations into Metabolic Pathways

Beyond its use as a tool to study GAG biosynthesis, the metabolic fate of benzyl β-D-xylopyranoside itself has been a subject of investigation, particularly in the context of its biodegradation.

Elucidation of Biodegradation Routes

The biodegradation of benzyl β-D-xylopyranoside is presumed to be initiated by the enzymatic cleavage of the β-glycosidic bond, releasing xylose and benzyl alcohol. This initial step is likely carried out by glycoside hydrolases present in various microorganisms. Following this cleavage, the two components are expected to enter separate metabolic pathways.

The metabolic pathway for benzyl alcohol has been studied in microorganisms such as Pseudomonas putida. nih.gov This pathway provides a likely route for the further degradation of the benzyl moiety of benzyl β-D-xylopyranoside. The proposed biodegradation route is as follows:

Benzyl Alcohol to Benzaldehyde (B42025): Benzyl alcohol is oxidized to benzaldehyde by an alcohol dehydrogenase. nih.gov

Benzaldehyde to Benzoic Acid: Benzaldehyde is further oxidized to benzoic acid by an aldehyde dehydrogenase. nih.gov

Benzoic Acid to Catechol: Benzoic acid is then converted to catechol.

Ring Cleavage of Catechol: The aromatic ring of catechol is subsequently cleaved, leading to intermediates that can enter central metabolic pathways such as the Krebs cycle. nih.gov

This proposed pathway highlights the metabolic versatility of microorganisms in degrading xenobiotic compounds and provides a framework for understanding the environmental fate of benzyl β-D-xylopyranoside.

Enzyme-Mediated Transformations

The biotransformation of Benzyl β-D-xylopyranoside is primarily facilitated by glycoside hydrolases, particularly β-xylosidases (EC 3.2.1.37). These enzymes catalyze the hydrolysis of the β-glycosidic bond, releasing xylose and benzyl alcohol. Furthermore, under specific conditions, β-xylosidases can mediate transglycosylation reactions where the xylosyl moiety is transferred to an acceptor molecule other than water, leading to the synthesis of novel oligosaccharides. Due to the structural similarity, p-nitrophenyl-β-D-xylopyranoside (pNPX) is frequently used as a chromogenic substrate analog in studies to characterize the activity of these enzymes. The data from such studies provide valuable insights into the enzymatic processing of Benzyl β-D-xylopyranoside.

Hydrolysis by β-Xylosidases

β-Xylosidases from various microbial sources have been shown to effectively catalyze the hydrolysis of xylopyranosides. For instance, a recombinant β-xylosidase (PhXyl) from the yeast Pseudozyma hubeiensis NCIM 3574 exhibits high activity towards pNPX. The kinetic parameters for this enzyme have been determined, showcasing its efficiency in cleaving the glycosidic bond. Similarly, a β-xylosidase from Weissella sp. strain 92 (WXyn43) has been characterized, demonstrating its catalytic action on pNPX. nih.gov The hydrolysis reaction releases p-nitrophenol, which can be quantified spectrophotometrically, providing a means to study the enzyme's kinetics.

Table 1: Kinetic Parameters of Microbial β-Xylosidases using p-Nitrophenyl-β-D-xylopyranoside as a Substrate

Enzyme Source Km (mM) Vmax (µmol min-1 mg-1) kcat (s-1) kcat/Km (s-1 mM-1)
Pseudozyma hubeiensis NCIM 3574 0.537 314 588.91 1096.6
Weissella sp. strain 92 0.8 ± 0.1 11.2 ± 0.1 (U/mg) Not Reported Not Reported

Data for *Pseudozyma hubeiensis NCIM 3574 adapted from . Data for Weissella sp. strain 92 adapted from nih.gov.*

Transglycosylation Reactions

In the presence of suitable acceptor molecules, β-xylosidases can catalyze transglycosylation (or more specifically, transxylosylation) reactions, where the xylosyl group from a donor like Benzyl β-D-xylopyranoside is transferred to an acceptor. This enzymatic approach allows for the regioselective and stereoselective synthesis of complex oligosaccharides, which can be challenging to achieve through chemical synthesis alone. dntb.gov.ua

β-Xylosidases BxlA and BxlB from Aspergillus nidulans have been utilized for the synthesis of various β-xylosyl-oligosaccharides using pNPX as the xylosyl donor. nih.gov These enzymes demonstrated the ability to transfer the xylosyl moiety to a range of acceptors, including monosaccharides and disaccharides, forming different linkage types, predominantly β-(1→4) and β-(1→6) linkages. nih.gov The yield and regioselectivity of the transglycosylation products are dependent on the specific enzyme and the acceptor molecule used. nih.gov

Table 2: Examples of Transxylosylation Products Synthesized Using a β-Xylosidase and p-Nitrophenyl-β-D-xylopyranoside as the Xylosyl Donor

Enzyme Acceptor Molecule Major Product Linkage Product Yield (%)
BxlB (Aspergillus nidulans) D-Mannose β-(1→4) 45
BxlB (Aspergillus nidulans) D-Galactose β-(1→6) 30
BxlB (Aspergillus nidulans) Lactose Not Determined 35
BxlB (Aspergillus nidulans) Sucrose β-(1→4) 25

Data adapted from nih.gov.

The ability of β-xylosidases to facilitate both hydrolysis and transglycosylation highlights their versatility in the metabolism and biotechnological application of compounds like Benzyl β-D-xylopyranoside. The balance between these two competing reactions can be influenced by factors such as the concentration of the acceptor molecule and the water content of the reaction medium.

Applications of Benzyl β D Xylopyranoside in Advanced Research Models

In Vitro Cellular and Molecular Biology Research

In the realm of cellular and molecular biology, Benzyl (B1604629) β-D-xylopyranoside is instrumental in elucidating the functions of proteoglycans in controlled in vitro settings.

Benzyl β-D-xylopyranoside is widely employed in cell culture models to investigate the biosynthesis and function of glycosaminoglycans (GAGs) and proteoglycans. It acts as a primer for GAG chain synthesis, competing with endogenous proteoglycan core proteins. This results in a dose-dependent inhibition of proteoglycan secretion and a corresponding increase in the release of free GAG chains. nih.gov

For instance, in cultured human monocytes, the presence of Benzyl β-D-xylopyranoside led to the inhibition of proteoglycan secretion, which was predominantly composed of galactosaminoglycans. nih.gov Concurrently, there was an increased release of single polysaccharide chains. nih.gov This tool has been crucial in demonstrating that certain cellular differentiation processes, such as the 'oversulphation' of GAGs during monocyte-to-macrophage differentiation, occur independently of the GAG chains being attached to a core protein. nih.gov

Studies have also utilized derivatives of β-D-xylopyranosides to understand the structural requirements for enzymes involved in GAG biosynthesis. mdpi.com The ability to manipulate proteoglycan synthesis without affecting other cellular processes, like morphological changes during differentiation or cytotoxicity against tumor cells, highlights the specificity and utility of Benzyl β-D-xylopyranoside in glycobiology research. nih.gov

Table 1: Effects of Benzyl β-D-xylopyranoside on GAG Synthesis in Cell Culture

Cell Type Observation Key Finding Reference
Human Monocytes Dose-dependent inhibition of proteoglycan secretion. GAG chain modifications can occur independently of the core protein. nih.gov
Human Endothelial Cells Diminished incorporation of proteoglycans into the extracellular matrix by ~70%. Proteoglycans are essential for proper extracellular matrix assembly. nih.gov
Chick Embryonic Muscle Cells Inhibition of large chondroitin (B13769445) sulfate (B86663) proteoglycan synthesis. Allows for the study of specific proteoglycan roles in myogenesis. nih.gov

The role of proteoglycans in cell adhesion and migration is a significant area of investigation where Benzyl β-D-xylopyranoside has proven invaluable. By depleting the extracellular matrix (ECM) of proteoglycans, researchers can assess the impact on cell-substratum interactions.

In studies involving human endothelial cells, treatment with a related compound, methyl β-D-xylopyranoside, led to an extracellular matrix deficient in proteoglycans. nih.gov It was observed that cells detached more rapidly from this proteoglycan-depleted matrix compared to a normal matrix. nih.gov Conversely, the rate of cell adhesion was faster on the normal, proteoglycan-rich matrix. nih.gov These findings underscore the critical role of ECM proteoglycans in stabilizing cell adhesion.

The process of cell adhesion is fundamental to a wide range of biological phenomena, from tissue development to disease progression. nih.gov The ability to modulate the proteoglycan content of the ECM using tools like β-D-xylosides allows for a more detailed examination of the molecular mechanisms governing these adhesive interactions.

Benzyl β-D-xylopyranoside is a key agent in studies focused on the assembly and remodeling of the extracellular matrix (ECM). The ECM is a complex network of macromolecules, and proteoglycans are integral to its structure and function.

Research has shown that inhibiting proteoglycan synthesis with β-D-xylosides significantly alters the composition of the ECM. In human endothelial cell cultures, treatment resulted in a 70% reduction in the incorporation of labeled proteoglycans into the ECM. nih.gov While the synthesis of free GAG chains, particularly chondroitin sulfate, was stimulated and released into the medium, the structural integrity of the ECM was compromised due to the lack of intact proteoglycans. nih.gov This experimental approach allows for the investigation of the specific contributions of proteoglycans to ECM organization and stability.

Research in Developmental Biology Contexts

In developmental biology, Benzyl β-D-xylopyranoside is utilized to explore the role of proteoglycans in morphogenesis, the process by which organisms develop their shape.

One of the classic models for studying morphogenesis is the development of embryonic mouse salivary glands. Research has demonstrated that β-xylosides act as inhibitors of this branching morphogenesis. nih.gov Treatment of salivary gland rudiments with p-nitrophenyl-β-D-xyloside resulted in a 50% inhibition of proteoglycan-associated GAG synthesis. nih.gov This disruption of proteoglycan synthesis was directly correlated with the inhibition of the normal branching process. nih.gov

Interestingly, while proteoglycan synthesis was inhibited, the synthesis of free chondroitin (dermatan) sulfate chains was significantly stimulated. nih.gov However, the addition of these free GAGs to the culture medium did not inhibit morphogenesis, indicating that the disruption of intact proteoglycan formation, rather than the presence of excess free GAGs, was responsible for the developmental defects. nih.gov This highlights the importance of the entire proteoglycan structure, not just the GAG chains, in guiding developmental processes.

Role in Investigating Disease Mechanisms (Non-Clinical Focus)

Benzyl β-D-xylopyranoside and its derivatives are instrumental in basic research aimed at understanding the molecular mechanisms of various diseases, particularly cancer, from a non-clinical perspective.

The study of proteoglycans and GAGs in oncology is a burgeoning field, as these molecules are known to be involved in tumor growth, invasion, and metastasis. researchgate.net Benzyl β-D-xylopyranoside provides a means to manipulate GAG synthesis in cancer cell models to dissect their roles in malignancy.

Derivatives of β-D-xylopyranoside have been synthesized and tested for their effects on cancer cells. nih.gov For example, the heparan sulfate-priming glycoside 2-(6-hydroxynaphthyl)-β-D-xylopyranoside has been shown to selectively inhibit the growth of transformed or tumor-derived cells. nih.gov The mechanism of this selective growth inhibition was found to be dependent on the priming of heparan sulfate synthesis, as cells deficient in this process were insensitive to the compound. nih.gov

Furthermore, research has shown that in growth-inhibited cancer cells, the heparan sulfate chains primed by this active xyloside are degraded into products that accumulate in the nucleus, suggesting a novel mechanism of action. nih.gov In animal models, administration of this xyloside led to a significant reduction in tumor load, highlighting its potential as a lead compound for developing new anti-tumor strategies. nih.gov

Other studies have focused on the cytotoxic effects of GAGs primed by xylosides. Xyloside-primed chondroitin sulfate/dermatan sulfate from a breast carcinoma cell line was found to have a cytotoxic effect on the cancer cells themselves, mediated by the induction of apoptosis. nih.gov This suggests that manipulating the type and structure of GAGs produced by cancer cells could be a viable research avenue. The abnormal expression of proteoglycans and GAGs is a feature of many cancers, and β-D-xylosides are key tools for investigating the consequences of these alterations. frontiersin.orgnih.govresearchgate.net

Table 2: Applications of Benzyl β-D-xylopyranoside Derivatives in Cancer Research Models

Compound/Derivative Cancer Cell Line / Model Observed Effect Research Focus Reference
2-(6-hydroxynaphthyl)-β-D-xylopyranoside Human bladder carcinoma cells (in SCID mice) Reduced average tumor load by 70-97%. In vivo anti-tumor activity. nih.gov
2-(6-hydroxynaphthyl)-β-D-xylopyranoside Transformed/tumor-derived cells Selective growth inhibition. Requirement of heparan sulfate priming for activity. nih.gov
Xyloside-primed Chondroitin Sulfate/Dermatan Sulfate HCC70 (Breast Carcinoma) Cytotoxic effect, induction of apoptosis. Structure-function relationship of primed GAGs. nih.gov

Studies on Inflammatory Processes

Benzyl β-D-xylopyranoside and related glycosides are subjects of research for their potential role in modulating inflammatory responses. Inflammation is a complex biological process involving various cell types and signaling molecules, such as cytokines. The dysregulation of this process is implicated in numerous diseases.

Studies on natural bioactive substances containing xylopyranoside structures have demonstrated significant anti-inflammatory and immunoregulatory effects. For instance, the compound (20S,24R)-epoxy-9,19-cyclolanstane-3β,12β,16β,25-pentaol-3-O-β-D-xylopyranoside (BC1) has been shown to inhibit the proliferation of splenic lymphocytes and the phagocytic activity of macrophages in vitro. nih.gov Furthermore, BC1 was found to suppress the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) at both the gene and protein levels. nih.gov In animal models of arthritis, treatment with BC1 resulted in a significant reduction in inflammation, comparable to the effects of the conventional anti-inflammatory drug indomethacin. nih.gov Similarly, research on phenyl-β-D-glucopyranoside, a structurally analogous compound, has shown that it can attenuate the production of inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), TNF-α, IL-1β, and IL-6 in activated macrophages. nih.gov These findings suggest that the xylopyranoside moiety is a key component of molecules that can modulate immune cell function and reduce the expression of key inflammatory cytokines.

Table 2: Effect of a Xylopyranoside Compound (BC1) on Inflammatory Markers
Experimental ModelParameter MeasuredObserved Effect
Splenic Lymphocytes (in vitro)ProliferationInhibition nih.gov
Macrophages (in vitro)PhagocytosisInhibition nih.gov
Macrophages (in vitro)TNF-α and IL-1β ProductionInhibition nih.gov
Arthritic Rat Model (in vivo)Foot Pad ThicknessSignificant Reduction nih.gov
Arthritic Rat Model (in vivo)Serum TNF-α LevelSignificant Reduction nih.gov

Research on Metabolic Disorders (e.g., Diabetes-Related Pathways)

The investigation of xylose-containing compounds in the context of metabolic disorders, particularly type 2 diabetes, has yielded promising results. Type 2 diabetes is characterized by hyperglycemia, insulin (B600854) resistance, and impaired insulin secretion. mdpi.commdpi.com Research into related xylose-based oligosaccharides provides a strong rationale for exploring the role of benzyl β-D-xylopyranoside in metabolic pathways.

For example, xylobiose, a disaccharide composed of two xylose molecules, has been studied in db/db mice, a model for type 2 diabetes. mdpi.com Supplementation with xylobiose over six weeks led to significant improvements in several key metabolic parameters. The mice showed improved glucose tolerance, reduced fasting blood glucose, and lower levels of HbA1c and insulin. mdpi.com Furthermore, xylobiose treatment positively impacted lipid metabolism, significantly attenuating plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). mdpi.com The mechanisms underlying these benefits may involve the regulation of hepatic lipogenesis and the modulation of microRNAs involved in metabolic control. mdpi.com These findings indicate that xylose-derived compounds can influence glucose and lipid metabolism, suggesting that benzyl β-D-xylopyranoside could be a valuable tool for investigating pathways related to insulin resistance, β-cell function, and dyslipidemia. nih.govnih.gov

Table 3: Metabolic Effects of Xylobiose Supplementation in a db/db Mouse Model of Diabetes
ParameterResult of Supplementation
Glucose ToleranceImproved mdpi.com
Fasting Blood GlucoseReduced mdpi.com
HbA1cReduced mdpi.com
Plasma Triglycerides (TG)Attenuated mdpi.com
Plasma Total Cholesterol (TC)Attenuated mdpi.com
Plasma LDL-Cholesterol (LDL-C)Attenuated mdpi.com

Neuroinflammation Research

Neuroinflammation is a critical component in the pathology of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as cerebral injury. mdpi.com This process involves the activation of resident glial cells, such as microglia and astrocytes, which release a host of bioactive molecules including cytokines and chemokines. mdpi.com While acute neuroinflammation can be protective, chronic activation is a key contributor to neuronal damage and disease progression. mdpi.com

The therapeutic potential of targeting neuroinflammatory pathways is an area of intense research. Studies have begun to explore the anti-neuroinflammatory activities of various plant-derived natural products, including phenolic glycosides. jst.go.jp While direct research on benzyl β-D-xylopyranoside in neuroinflammation is limited, the established anti-inflammatory properties of related glycosides in peripheral systems provide a basis for its investigation in the central nervous system. The ability of such compounds to modulate cytokine production and immune cell function could be highly relevant for quenching the chronic inflammatory cycles that perpetuate neuronal injury. mdpi.com Therefore, benzyl β-D-xylopyranoside represents a potential chemical scaffold for developing research tools and therapeutic leads aimed at mitigating the detrimental effects of neuroinflammation.

Analytical and Methodological Approaches in Benzyl β D Xylopyranoside Research

Spectroscopic Characterization in Mechanistic Studies

Spectroscopy is a powerful tool for elucidating the structure and understanding the chemical environment of Benzyl (B1604629) β-D-xylopyranoside. Non-destructive techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental in its characterization, offering unambiguous structural confirmation and molecular weight determination.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Benzyl β-D-xylopyranoside. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HSQC), researchers can precisely map the atomic connectivity and stereochemistry of the molecule.

In the ¹H NMR spectrum, the anomeric proton (H-1' of the xylose unit) is a key diagnostic signal. Its chemical shift and coupling constant (J-value) confirm the β-configuration of the glycosidic bond. A relatively large coupling constant (typically in the range of 6-8 Hz) for the H-1' doublet is characteristic of a trans-diaxial relationship with H-2', which is indicative of the β-anomer mdpi.com. The protons of the benzyl group typically appear as a multiplet in the aromatic region of the spectrum, while the benzylic methylene (B1212753) protons (PhCH₂-) present a distinct set of signals, often as two doublets due to diastereotopicity.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1') is particularly informative, resonating at a characteristic downfield position. The signals for the benzyl group carbons and the other four carbons of the xylopyranoside ring can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals that are directly bonded.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for β-D-Xylopyranoside Derivatives Data is based on analogous structures and serves as a general representation.

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Benzylic -CH₂~4.5 - 4.8 (d)~70 - 72
Aromatic -CH~7.2 - 7.4 (m)~127 - 129
Aromatic Quaternary C-~137 - 138
1' (Anomeric)~4.3 - 4.5 (d, J ≈ 7-8 Hz)~102 - 105
2'~3.2 - 3.4 (m)~73 - 75
3'~3.4 - 3.6 (m)~76 - 78
4'~3.6 - 3.8 (m)~69 - 71
5'~3.3 - 3.9 (m)~65 - 67

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of Benzyl β-D-xylopyranoside. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which is used to confirm the molecular formula (C₁₂H₁₆O₅) mdpi.com.

In addition to molecular weight determination, MS provides structural information through fragmentation analysis (MS/MS). The fragmentation pattern of Benzyl β-D-xylopyranoside is predictable. A primary cleavage event is the breaking of the glycosidic bond, which would be expected to generate two key fragment ions: one corresponding to the benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, and another corresponding to the xylopyranosyl moiety. Further fragmentation of the sugar ring can also occur, leading to a series of smaller ions that are characteristic of carbohydrate structures. This fragmentation data serves as a fingerprint to confirm the identity of the compound.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of Benzyl β-D-xylopyranoside

Fragment IonProposed StructureExpected m/z
[M+H]⁺ or [M+Na]⁺Protonated or Sodiated Molecular Ion241.10 or 263.08
[C₇H₇]⁺Benzyl/Tropylium cation91
[C₅H₉O₄]⁺Xylose fragment (loss of water)133

Chromatographic Techniques for Separation and Analysis

Chromatography is indispensable for the isolation, purification, and analytical assessment of Benzyl β-D-xylopyranoside. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Benzyl β-D-xylopyranoside and for its quantification in reaction mixtures or biological samples. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For a molecule like Benzyl β-D-xylopyranoside, which possesses both polar (hydroxyl groups) and non-polar (benzyl group) characteristics, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase (typically C8 or C18 silica) is used with a polar mobile phase. The separation is achieved by gradually increasing the organic solvent content in the mobile phase (gradient elution).

The compound is typically detected using an ultraviolet (UV) detector, as the benzyl group contains a chromophore that absorbs UV light, usually around 254-260 nm. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification when compared against a standard of known concentration.

Table 3: Typical RP-HPLC Conditions for Analysis of Benzyl β-D-xylopyranoside

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater (often with 0.1% formic acid or TFA)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient (e.g., 10% to 90% B over 20 minutes)
Flow Rate~1.0 mL/min
DetectionUV at ~254 nm
Column Temperature25-30 °C

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds. Due to the multiple polar hydroxyl groups, Benzyl β-D-xylopyranoside itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar -OH groups into non-polar, more volatile ethers or esters. Common derivatization methods include silylation (e.g., using BSTFA to form trimethylsilyl (B98337) ethers) or acetylation (using acetic anhydride (B1165640) to form acetate (B1210297) esters).

Once derivatized, the compound can be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS) for detection and identification. The GC separates the derivatized analyte from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, providing a mass spectrum that confirms its identity. This method is highly sensitive and specific, making it suitable for detecting trace amounts of the compound nih.govscholarsresearchlibrary.com.

Table 4: General GC-MS Parameters for Analysis of Derivatized Benzyl β-D-xylopyranoside

ParameterTypical Condition
DerivatizationSilylation (e.g., with BSTFA) or Acetylation
ColumnCapillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm)
Carrier GasHelium at ~1-2 mL/min
Injection ModeSplit/Splitless
Oven ProgramTemperature gradient (e.g., 100°C to 280°C at 10°C/min)
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV

Structure Activity Relationship Sar Studies and Analog Design

Correlating Structural Modifications with Biological Activity

The biological activity of Benzyl (B1604629) β-D-xylopyranoside is intricately linked to its chemical structure. Modifications to either the benzyl aglycone or the xylopyranoside sugar moiety can significantly alter its efficacy and mechanism of action, particularly its role as an initiator of glycosaminoglycan (GAG) biosynthesis.

Key structural features that influence activity include the nature of the aglycone, the stereochemistry of the glycosidic bond, and substitutions on the sugar ring. For instance, the hydrophobicity of the aglycone is a critical determinant. While the benzyl group provides a necessary hydrophobic anchor, alterations to this group can modulate activity.

Studies on related xylosides have demonstrated that specific substitutions on the sugar ring are crucial for enzymatic recognition and subsequent biological effects. For example, simple analogs like benzyl 3-O-methyl-β-d-xylopyranoside and benzyl 3-deoxy-β-d-erythro-pentopyranoside have been utilized to probe the structural requirements of enzymes involved in GAG biosynthesis. mdpi.com Research has shown that even minor changes, such as the addition of an acetyl group to a related triterpene xyloside, can significantly enhance growth-inhibitory activity against cancer cells. nih.gov

The core function of β-D-xylosides is to act as artificial acceptors for the synthesis of GAG chains, which competes with the natural process of proteoglycan synthesis. nih.gov This interference leads to the production of free GAG chains not attached to a core protein. The structure of the xyloside directly influences the efficiency of this initiation and the characteristics of the resulting GAG chains. For example, xyloside-linked chondroitin (B13769445) sulfate (B86663) chains are often smaller than those attached to a native core protein, suggesting that the aglycone structure affects the termination of polysaccharide chain elongation. nih.gov

Table 1: Impact of Structural Modifications on Biological Activity

Compound/Modification Structural Change from Parent Compound Observed Effect on Biological Activity Reference
Benzyl 3-O-methyl-β-d-xylopyranoside Methylation at the 3-hydroxyl position of the xylose ring. Used to determine structural requirements for enzymes in glycosaminoglycan biosynthesis. mdpi.com
Benzyl 3-deoxy-β-d-erythro-pentopyranoside Removal of the hydroxyl group at the 3-position of the xylose ring. Used to probe enzymatic requirements in glycosaminoglycan biosynthesis. mdpi.com
p-Nitrophenyl-β-d-xylopyranoside Replacement of the benzyl group with a p-nitrophenyl group. Significantly affects the synthesis of proteoglycans and glycosaminoglycans. mdpi.com
β-D-Xyloside initiated GAGs General use of xyloside as an artificial acceptor. Inhibits proteoglycan synthesis; produces smaller, free GAG chains. nih.gov

Rational Design of Xyloside Derivatives and Analogues

The rational design of xyloside derivatives builds upon SAR findings to create novel compounds with tailored biological activities. This approach involves the strategic chemical modification of the parent Benzyl β-D-xylopyranoside structure to enhance interactions with specific biological targets, improve potency, or introduce new functionalities.

A key strategy in the rational design of xyloside analogs is the modification of the aglycone moiety. The benzyl group can be replaced with other aromatic or aliphatic structures to alter properties like solubility and cell permeability. For example, replacing the anomeric oxygen with sulfur-containing functional groups has been shown to increase the galactosylation ability of xylosides, a crucial step in GAG chain formation. rsc.org

Another successful approach involves introducing known bioactive moieties to the xyloside scaffold. For instance, a 3,4,5-trimethoxyphenyl group, found in many compounds with anticancer activity, was successfully introduced at the 3-position of the sugar ring. mdpi.com This was achieved by synthesizing benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-l-xylopyranoside, demonstrating how the xyloside can serve as a scaffold for developing potential therapeutic agents. mdpi.com The synthesis involved the ring-opening of a benzyl 2,3-anhydro-β-l-ribopyranoside precursor with 3,4,5-trimethoxybenzylamine (B102388). mdpi.com

The versatility of the xyloside structure allows for a wide range of derivatives. Modifications can include:

Alterations to the aglycone: Introducing different substituted aromatic rings or aliphatic chains to modulate hydrophobicity and target specificity.

Modifications of the sugar ring: Functionalizing the hydroxyl groups to influence enzyme recognition and the structure of the initiated GAG chain.

Changes to the glycosidic linkage: Replacing the anomeric oxygen with sulfur or nitrogen to create thio- or azaxylosides with potentially altered stability and biological activity. rsc.org

These rationally designed derivatives are crucial tools for dissecting complex biological processes like GAG biosynthesis and for developing new therapeutic strategies for diseases involving proteoglycan abnormalities.

Computational Modeling and Simulation in SAR

Computational modeling and simulation are indispensable tools in modern drug design and SAR studies of compounds like Benzyl β-D-xylopyranoside. These methods provide atomic-level insights into how a molecule's three-dimensional structure relates to its biological activity, guiding the rational design of more effective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can build predictive models that correlate the 3D structural properties of a series of molecules with their biological activities. scribd.com For benzyl-containing compounds, CoMFA models have successfully identified the key steric and electrostatic fields that determine inhibitory potency, providing a roadmap for designing new derivatives with enhanced activity. scribd.com

Molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the interactions between xyloside derivatives and their target enzymes, such as glycosyltransferases. researchgate.net Docking predicts the preferred binding orientation of a ligand within the active site of a protein, while MD simulations can reveal the stability of these interactions over time. researchgate.net These simulations help elucidate the mechanism of action and clarify the specific roles of different functional groups on the xyloside in binding and catalysis.

Conformational analysis, supported by both computational methods and experimental data from techniques like NMR spectroscopy, is also critical. The conformation of the pyranose ring and the orientation of the aglycone are key determinants of biological activity. mdpi.comrsc.org For example, NMR studies on xylosyl sulfoxides have used conformationally dependent coupling constants to differentiate between stereoisomers, which exhibited different biological activities. rsc.org Such data are vital for building and validating accurate computational models. By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Future Directions and Emerging Research Avenues for Benzyl β D Xylopyranoside

Exploration of Novel Biological Targets

Benzyl (B1604629) β-D-xylopyranoside and its derivatives primarily act by serving as artificial acceptors for the enzymes involved in GAG biosynthesis. This direct interaction points to a well-defined set of initial biological targets. However, the downstream consequences of altering GAG synthesis and the potential for off-target effects open up avenues for discovering novel biological targets.

Synthetic β-D-xylosides function by competing with the natural xylosylated core proteins of proteoglycans for the GAG biosynthesis machinery. wikipedia.orgresearchgate.net This competition effectively hijacks the process, leading to the synthesis of free GAG chains initiated on the xyloside. The primary enzymatic target in this process is β-1,4-galactosyltransferase 7 (β4GalT7) , the enzyme that transfers the first galactose residue onto the xylose, initiating the formation of the tetrasaccharide linkage region common to most GAGs. researchgate.net Consequently, all downstream enzymes, including various glycosyltransferases, epimerases, and sulfotransferases responsible for GAG chain elongation and modification, are also biological targets whose activities are redirected toward the xyloside primer.

Future research will likely focus on identifying other cellular proteins and pathways that are indirectly affected by Benzyl β-D-xylopyranoside treatment. For instance, some naphthyl-based xylosides have been shown to inhibit histone acetyltransferases (HATs) , suggesting that xylosides, depending on their aglycone structure, may have targets beyond the GAG assembly pathway. nih.gov Exploring whether Benzyl β-D-xylopyranoside or its derivatives can modulate the activity of HATs or other enzymes involved in epigenetic regulation is a promising area of investigation. Furthermore, the GAG chains produced through xyloside priming can interact with a multitude of proteins, such as growth factors, cytokines, and morphogens, thereby influencing a wide range of signaling pathways. Identifying the specific protein-GAG interactions resulting from xyloside treatment will unveil a host of secondary or "downstream" biological targets.

Enzyme Class Specific Enzyme Example Role in Relation to Benzyl β-D-xylopyranoside
Glycosyltransferasesβ-1,4-galactosyltransferase 7 (β4GalT7)Directly uses Benzyl β-D-xylopyranoside as a substrate to initiate GAG chain synthesis. researchgate.net
GlycosyltransferasesEXTL2, EXT1/EXT2 (Heparan Sulfate (B86663) Polymerases)Elongate the GAG chain initiated on the xyloside primer.
SulfotransferasesChondroitin (B13769445) Sulfotransferases, Heparan Sulfate SulfotransferasesModify the elongating GAG chains, with the pattern of modification potentially influenced by the xyloside primer.
AcetyltransferasesHistone Acetyltransferases (HATs)Identified as a potential target for certain xyloside derivatives, representing a novel class of targets outside of GAG synthesis. nih.gov

Advanced Applications in Glycoengineering and Synthetic Biology

Glycoengineering, the deliberate modification of glycan structures to achieve a desired function, is a rapidly advancing field. Benzyl β-D-xylopyranoside is a powerful tool in this context, allowing researchers to manipulate the production of GAGs in living cells. nih.gov The structure of the aglycone (the benzyl group) plays a crucial role in determining the efficiency of priming and the type of GAG chains that are synthesized. wikipedia.orgnih.gov

Advanced applications will involve designing and synthesizing novel Benzyl β-D-xylopyranoside derivatives with modified aglycones to precisely control the length, composition, and sulfation patterns of the resulting GAGs. This could lead to the production of "designer" GAGs with enhanced or specific biological activities, such as anticoagulant, anti-inflammatory, or anti-tumor properties. nih.govnih.gov For example, specific xylosides have been shown to selectively increase the production of heparan sulfate or chondroitin sulfate, allowing for tailored biological outcomes. nih.gov

In synthetic biology, Benzyl β-D-xylopyranoside could be integrated into engineered cellular systems. For instance, cells could be genetically engineered to overexpress or modify specific GAG-synthesizing enzymes. The addition of Benzyl β-D-xylopyranoside to these engineered cells could create a powerful system for producing large quantities of bespoke GAGs with novel structures and therapeutic potential. This approach combines the control offered by a small molecule initiator with the biosynthetic power of an engineered cellular chassis.

Application Area Specific Goal Role of Benzyl β-D-xylopyranoside
Therapeutic GAG ProductionGenerate GAGs with specific anticoagulant or anti-cancer properties.Acts as a primer to initiate the synthesis of free GAG chains whose structure and function can be modulated. nih.gov
Cellular ReprogrammingModify the cell surface glycome to alter cell adhesion, signaling, or differentiation.Primes the synthesis of GAGs that are secreted into the extracellular matrix, altering the cellular microenvironment. nih.gov
Synthetic GlycobiologyCreate novel GAG structures not found in nature.Used in combination with engineered cells expressing modified glycosyltransferases to build unique polysaccharide chains.
Disease ModelingMimic the GAG imbalances seen in diseases like mucopolysaccharidoses or cancer.Induces the overproduction of specific GAGs, helping to elucidate disease mechanisms in a controlled manner. researchgate.net

Development of Research Tools and Probes

The ability of Benzyl β-D-xylopyranoside to specifically enter and perturb the GAG biosynthetic pathway makes it an excellent scaffold for developing chemical probes. Simple carbohydrate analogs, including derivatives of Benzyl β-D-xylopyranoside, have been used to determine the structural requirements of enzymes involved in GAG biosynthesis. mdpi.com

Future work will focus on creating more sophisticated tools by chemically modifying the benzyl aglycone. By attaching reporter groups such as fluorescent dyes, biotin, or photo-crosslinkers, researchers can create powerful probes for studying GAG biology.

Fluorescent Probes: A Benzyl β-D-xylopyranoside derivative linked to a fluorophore could be used to visualize the subcellular locations of GAG synthesis in real-time using advanced microscopy techniques. This would provide unprecedented insight into the spatial and temporal regulation of this fundamental process.

Affinity Probes: Attaching a biotin tag would allow for the affinity purification of the enzymes and protein complexes that interact with the xyloside and the nascent GAG chain. This "pull-down" approach followed by mass spectrometry is a powerful method for identifying new components of the GAG synthesis machinery.

Photo-crosslinking Probes: Incorporating a photo-activatable crosslinking group would enable the covalent trapping of proteins that bind to the xyloside within the cell. This would provide a snapshot of direct molecular interactions in their native cellular context.

These probes will be invaluable for dissecting the intricate details of the "GAGosome"—the hypothesized multi-enzyme complex that coordinates GAG synthesis—and for understanding how this process is regulated in health and disease.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the cellular response to Benzyl β-D-xylopyranoside, it is essential to move beyond the study of individual molecules and pathways. The integration of high-throughput "omics" technologies offers a powerful approach to achieve a systems-level view. While direct studies combining Benzyl β-D-xylopyranoside with omics are still emerging, the potential applications are clear.

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze the global changes in gene expression that occur when cells are treated with Benzyl β-D-xylopyranoside. This could reveal compensatory mechanisms, such as the upregulation of genes for nucleotide sugar biosynthesis to meet the increased demand for GAG precursors, or changes in the expression of proteoglycan core proteins.

Proteomics: Quantitative proteomics can identify changes in the abundance of hundreds or thousands of proteins following xyloside treatment. This would provide direct evidence for changes in the levels of GAG biosynthetic enzymes and could uncover unexpected off-target effects on other cellular processes.

Metabolomics: This approach can be used to measure the levels of small molecule metabolites within the cell. Treatment with Benzyl β-D-xylopyranoside places a high demand on the cellular pools of UDP-sugars (e.g., UDP-xylose, UDP-galactose, UDP-glucuronic acid). Metabolomic analysis could quantify these changes, providing crucial information about the metabolic flux and potential bottlenecks in the GAG synthesis pathway.

By combining these omics datasets, researchers can construct detailed models of the cellular response to GAG synthesis perturbation. This systems-level understanding will be critical for predicting the biological effects of novel xyloside derivatives and for optimizing their use in therapeutic and biotechnological applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Benzyl β-D-xylopyranoside, and how can reaction conditions be optimized for higher yields?

  • Benzyl β-D-xylopyranoside is typically synthesized via glycosylation reactions. A common method involves the use of benzyl mercaptan and Lewis acids (e.g., ZrCl₄) at controlled temperatures (-10°C) to promote regioselective thioglycoside formation. Post-synthesis, deprotection steps (e.g., Na-mediated deacetylation in methanol) are critical for purity . Optimization strategies include adjusting reaction time (6 hours for thioglycoside formation), solvent selection (dichloromethane for solubility), and purification via silica column chromatography (ethyl acetate/methanol gradients) to isolate intermediates with >60% yield .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of Benzyl β-D-xylopyranoside derivatives?

  • Nuclear Magnetic Resonance (NMR) is essential for stereochemical validation. For example, ¹H and ¹³C NMR can resolve anomeric proton signals (δ 4.8–5.2 ppm for β-configuration) and confirm benzyl group integration. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C stretches at 1100 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers address solubility challenges when working with Benzyl β-D-xylopyranoside in aqueous systems?

  • Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or derivatization strategies. Acetylation or benzylidene protection of hydroxyl groups enhances organic-phase solubility, facilitating reactions in non-polar solvents. Post-reaction deprotection restores hydrophilicity .

Advanced Research Questions

Q. What methodologies enable the incorporation of Benzyl β-D-xylopyranoside into complex oligosaccharide chains for glycosaminoglycan (GAG) activation studies?

  • Sequential glycosylation using trichloroacetimidate donors or thioglycoside intermediates allows controlled oligomer assembly. For example, coupling benzyl-protected xylopyranoside with galactopyranosyl acceptors (e.g., allyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside) via Koenigs-Knorr reactions achieves trisaccharide scaffolds. Epoxidation and deprotection steps finalize bioactive GAG-mimetic structures . Critical parameters include donor/acceptor stoichiometry (1:1.2) and catalyst selection (BF₃·Et₂O for imidate activation) .

Q. How do structural modifications of Benzyl β-D-xylopyranoside impact its bioactivity in glycoconjugate-mediated cellular signaling?

  • Substituents at the C-2 and C-3 positions modulate binding affinity to lectins or enzymes. For instance, introducing acetamido groups at C-2 enhances stability against glycosidases, while benzylidene protection at C-4/C-6 alters steric interactions with carbohydrate-binding proteins. Comparative studies using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding kinetics (e.g., Kd values) for modified derivatives .

Q. What strategies resolve contradictions in reported synthetic yields for Benzyl β-D-xylopyranoside derivatives across literature sources?

  • Discrepancies often arise from variations in protecting group strategies or purification methods. Systematic meta-analysis of reaction parameters (e.g., temperature, solvent polarity) using design-of-experiment (DoE) software identifies critical factors. For example, ZrCl₄-catalyzed thioglycoside synthesis yields 64% under optimized conditions, but impurities from incomplete deacetylation may reduce purity. Cross-validation via HPLC-MS and reproducibility trials under inert atmospheres (argon) minimizes variability .

Q. How can computational modeling predict the regioselectivity of Benzyl β-D-xylopyranoside in glycosylation reactions?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict anomeric selectivity. For instance, axial nucleophilic attack (β-configuration) is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to equatorial pathways. Molecular dynamics simulations further assess solvent effects (e.g., acetonitrile vs. toluene) on reaction trajectories .

Methodological Guidelines

  • Data Interpretation : Use tools like MestReNova for NMR peak integration and ChemDraw for structural assignments. For kinetic studies, non-linear regression (e.g., Michaelis-Menten models) quantifies enzyme inhibition by xylopyranoside derivatives .
  • Ethical Practices : Document synthetic protocols rigorously (e.g., lab notebooks with timestamps) to ensure reproducibility. Avoid data manipulation by cross-checking spectral data against public databases (e.g., NIST Chemistry WebBook) .
  • Critical Analysis : Compare experimental yields with theoretical limits using percent error calculations. Address outliers via Grubbs’ test (α=0.05) to identify systematic errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.